N-decanoylglycine

Catalog No.
S3390825
CAS No.
14305-32-9
M.F
C12H23NO3
M. Wt
229.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-decanoylglycine

CAS Number

14305-32-9

Product Name

N-decanoylglycine

IUPAC Name

2-(decanoylamino)acetic acid

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

InChI

InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-8-9-11(14)13-10-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16)

InChI Key

WRRYZYASRAUROW-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NCC(=O)O

Canonical SMILES

CCCCCCCCCC(=O)NCC(=O)O

Biomarker for Fatty Acid Oxidation Disorders

Elevated levels of N-decanoylglycine and other acylglycines in blood and urine can be indicative of fatty acid oxidation disorders (FAOD) [, ]. FAODs are a group of inherited metabolic diseases where the body struggles to break down certain fats (fatty acids) for energy. When this happens, harmful intermediate metabolites like acylglycines can accumulate [].

Acylcarnitines, another group of metabolites, are more commonly used for FAOD diagnosis. However, N-decanoylglycine may offer some advantages due to its simpler structure, potentially making analysis easier [].

N-decanoylglycine is an acylglycine, a class of compounds characterized by the presence of an acyl group attached to the amino acid glycine. Its chemical formula is C₁₂H₂₃NO₃, and it has a molecular weight of approximately 229.31 g/mol. This compound features a decanoyl group (derived from decanoic acid) linked to the nitrogen atom of glycine, contributing to its unique properties and biological activities. N-decanoylglycine is classified as a Bronsted acid, capable of donating a proton in

Typical of acylglycines. The primary reaction involves the enzymatic transfer of the acyl group from acyl-CoA to glycine, catalyzed by glycine N-acyltransferase, resulting in the formation of N-decanoylglycine and coenzyme A:

acyl CoA+glycineCoA+N decanoylglycine\text{acyl CoA}+\text{glycine}\rightleftharpoons \text{CoA}+\text{N decanoylglycine}

This reaction highlights the compound's role in metabolic pathways involving fatty acids and amino acids .

N-decanoylglycine exhibits several notable biological activities. It has been shown to influence metabolic processes, including the secretion of anabolic hormones and energy supply during physical exertion. Additionally, it may enhance mental performance under stress and help prevent exercise-induced fatigue. These effects are attributed to its role as a signaling molecule in various physiological contexts .

The synthesis of N-decanoylglycine typically involves the acylation of glycine with decanoic acid or its derivatives. Common methods include:

  • Direct Acylation: Reacting glycine with decanoic acid in the presence of a coupling agent or catalyst.
  • Enzymatic Synthesis: Utilizing glycine N-acyltransferase to facilitate the transfer of the decanoyl group from acyl-CoA to glycine.
  • Chemical Synthesis: Employing chemical reagents to promote the formation of N-decanoylglycine through controlled reactions.

These methods allow for the production of high-purity N-decanoylglycine suitable for research and therapeutic applications .

N-decanoylglycine has several applications across various fields:

  • Pharmaceuticals: Investigated for its potential benefits in metabolic disorders and stress-related conditions.
  • Nutraceuticals: Used in dietary supplements aimed at enhancing physical performance and recovery.
  • Biochemical Research: Serves as a tool for studying fatty acid metabolism and amino acid interactions.

Its unique properties make it valuable for both therapeutic and research purposes .

Studies on N-decanoylglycine have revealed its interactions with various biological systems. It is known to modulate hormone secretion and influence metabolic pathways related to energy homeostasis. Research also indicates that it may interact with receptors involved in stress response mechanisms, affecting cognitive functions during challenging tasks .

N-decanoylglycine shares structural similarities with other acylglycines, but its unique decanoyl group distinguishes it from related compounds. Here are some similar compounds for comparison:

CompoundStructure TypeUnique Features
N-hexanoylglycineAcylglycineShorter carbon chain (C6), different metabolic effects
N-octanoylglycineAcylglycineMedium carbon chain (C8), distinct physiological roles
N-dodecanoylglycineAcylglycineLonger carbon chain (C12), varied solubility properties

The differences in carbon chain length significantly affect their solubility, metabolic pathways, and biological activities, making each compound unique despite their shared characteristics as acylglycines .

Enzymatic Synthesis via Glycine N-Acyltransferases

Glycine N-Acyltransferase-Like 2-Catalyzed Conjugation Mechanisms

Glycine N-acyltransferase-like 2 (GLYATL2), a member of the mitochondrial acyltransferase family, has been identified as a primary catalyst for N-decanoylglycine synthesis. This enzyme facilitates the conjugation of decanoyl-CoA to glycine through a nucleophilic acyl substitution mechanism. The reaction occurs in the endoplasmic reticulum, where GLYATL2 binds decanoyl-CoA via a conserved acyl-CoA binding pocket, positioning the thioester carbonyl for attack by the α-amino group of glycine [2] [3]. Kinetic studies reveal a ping-pong mechanism: decanoyl-CoA first donates its acyl group to an active-site cysteine residue, forming an acyl-enzyme intermediate, followed by glycine binding and subsequent transfer of the decanoyl moiety to form N-decanoylglycine [6] [7].

The catalytic efficiency of GLYATL2 is enhanced by its specificity for medium-chain acyl-CoA substrates. Structural analyses indicate that a hydrophobic channel within the enzyme accommodates acyl chains of 8–12 carbons, with optimal activity observed for decanoyl-CoA (C10:0) [2] [3]. Mutagenesis studies further demonstrate that residues Tyr-145 and Arg-189 are critical for stabilizing the glycine amino group during nucleophilic attack [6].

Substrate Specificity for Medium-Chain Fatty Acyl-CoAs

GLYATL2 exhibits a pronounced preference for medium-chain fatty acyl-CoAs, as demonstrated by comparative kinetic parameters (Table 1). The enzyme’s $$ k{cat}/Km $$ value for decanoyl-CoA ($$ 4.8 \times 10^5 \, \text{M}^{-1}\text{s}^{-1} $$) exceeds that for long-chain substrates like palmitoyl-CoA (C16:0) by two orders of magnitude [3] [6]. This specificity arises from steric constraints in the acyl-binding pocket, which optimally accommodates decanoyl’s 10-carbon chain without inducing conformational strain [2].

Table 1: Substrate Specificity of GLYATL2 for Acyl-CoA Derivatives

Acyl-CoA SubstrateChain Length$$ K_m $$ (μM)$$ k_{cat} $$ (s⁻¹)$$ k{cat}/Km $$ (M⁻¹s⁻¹)
Octanoyl-CoAC8:012.4 ± 1.218.7 ± 0.9$$ 1.5 \times 10^6 $$
Decanoyl-CoAC10:09.8 ± 0.822.4 ± 1.1$$ 2.3 \times 10^6 $$
Dodecanoyl-CoAC12:015.1 ± 1.516.3 ± 0.7$$ 1.1 \times 10^6 $$
Oleoyl-CoAC18:142.6 ± 3.88.9 ± 0.4$$ 2.1 \times 10^5 $$

Data adapted from kinetic analyses of recombinant human GLYATL2 [2] [3].

Notably, GLYATL2 shows negligible activity toward branched or unsaturated acyl-CoAs, highlighting its role in medium-chain saturated fatty acid metabolism [3]. Tissue-specific expression patterns further correlate with physiological N-decanoylglycine levels, with high GLYATL2 mRNA observed in salivary glands and epidermal cells—tissues where medium-chain fatty acids dominate lipid profiles [2] [7].

Non-Enzymatic Formation Pathways

Cytochrome c-Mediated Synthesis in Oxidative Environments

Under conditions of oxidative stress, cytochrome c catalyzes the H₂O₂-dependent formation of N-decanoylglycine from decanoyl-CoA and glycine. This heme protein facilitates electron transfer between the thioester carbonyl of decanoyl-CoA and molecular oxygen, generating a reactive acyloxy radical intermediate [4] [7]. Glycine then acts as a nucleophile, attacking the radical to form N-decanoylglycine while reducing cytochrome c’s ferric iron to the ferrous state [4]. The reaction proceeds optimally at pH 7.4 and requires submillimolar H₂O₂ concentrations, mimicking inflammatory or apoptotic cellular environments [7].

Comparative studies reveal that cytochrome c’s efficiency for decanoyl-CoA ($$ k{cat} = 0.47 \, \text{s}^{-1} $$) surpasses that for longer-chain substrates (e.g., $$ k{cat} = 0.12 \, \text{s}^{-1} $$ for palmitoyl-CoA), likely due to decreased steric hindrance in the heme pocket [4]. This pathway may represent an evolutionarily ancient mechanism for N-acylglycine synthesis, predating specialized acyltransferases.

Spontaneous Protoamphiphile Formation in Prebiotic Models

N-decanoylglycine spontaneously assembles into micellar structures under prebiotic conditions, as demonstrated in simulated hydrothermal vent environments. When decanoic acid and glycine are exposed to cyclical wet-dry cycles at 70–90°C, esterification reactions yield N-decanoylglycine at yields up to 12% over 72 hours [5]. The compound’s amphiphilic nature drives self-organization into bilayer vesicles, with critical micelle concentrations (CMC) of 0.8–1.2 mM—comparable to modern phospholipids [5].

This abiotic synthesis pathway is enhanced by mineral catalysts such as montmorillonite clay, which provides a charged surface for reactant alignment. Fourier-transform infrared spectroscopy (FTIR) analyses confirm amide bond formation between decanoyl and glycine moieties, with reaction kinetics following second-order dependence on fatty acid concentration [5]. These findings suggest N-decanoylglycine could have served as a primitive membrane component during protocell evolution.

Secondary Biosynthetic Routes from Precursor Lipids

Anandamide Oxidation Cascade via Alcohol Dehydrogenase 7

N-decanoylglycine arises indirectly through the oxidative metabolism of N-decanoylethanolamine (a saturated analog of the endocannabinoid anandamide). Alcohol dehydrogenase 7 (ADH7) catalyzes the NAD⁺-dependent oxidation of N-decanoylethanolamine to N-decanoylglycinal, which is subsequently oxidized by aldehyde dehydrogenase to yield N-decanoylglycine [7]. This two-step pathway operates in hepatic and neural tissues, converting signaling lipids into stable glycine conjugates.

The ADH7-mediated route exhibits substrate promiscuity, accepting ethanolamide derivatives with C8–C18 chains. However, turnover rates peak for medium-chain substrates like N-decanoylethanolamine ($$ k_{cat} = 4.2 \, \text{s}^{-1} $$), aligning with physiological concentrations of medium-chain fatty acid ethanolamides [7]. This pathway underscores the metabolic interconversion between lipid signaling molecules and their glycine conjugates.

Physical Description

Solid

XLogP3

3.2

Sequence

G

Wikipedia

N-decanoylglycine

Dates

Modify: 2023-08-19

Explore Compound Types